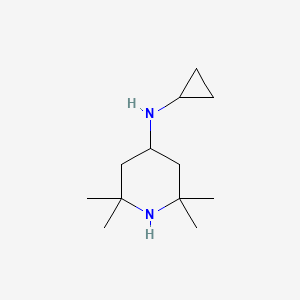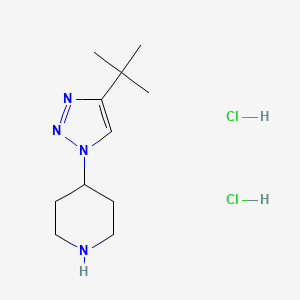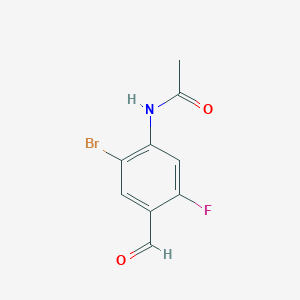![molecular formula C16H22N4OS B12271129 1-(3-Methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12271129.png)
1-(3-Methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Méthoxyphényl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pipérazine est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de ses propriétés structurelles uniques et de ses applications potentielles. Ce composé présente un cycle pipérazine substitué par un groupe méthoxyphényle et un groupe thiadiazolyle, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
La synthèse de 1-(3-Méthoxyphényl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pipérazine implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du cycle pipérazine, suivie de l'introduction des groupes méthoxyphényle et thiadiazolyle. Les voies de synthèse courantes comprennent :
Étape 1 : Formation du cycle pipérazine par des réactions de cyclisation.
Étape 2 : Introduction du groupe méthoxyphényle par substitution aromatique électrophile.
Étape 3 : Attachement du groupe thiadiazolyle par substitution nucléophile ou réactions de couplage.
Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles telles que la température, la pression et l'utilisation de catalyseurs pour améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
1-(3-Méthoxyphényl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pipérazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium peuvent convertir le composé en ses formes réduites.
Substitution : Les groupes méthoxy et thiadiazolyle peuvent subir des réactions de substitution avec des halogènes ou d'autres nucléophiles, conduisant à la formation de nouveaux dérivés.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs acides ou basiques et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques employés.
Applications de recherche scientifique
1-(3-Méthoxyphényl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pipérazine a un large éventail d'applications de recherche scientifique :
Chimie : Le composé est utilisé comme bloc de construction en synthèse organique, permettant la création de molécules plus complexes.
Biologie : Il sert de sonde dans les tests biochimiques pour étudier les interactions enzymatiques et la liaison aux récepteurs.
Médecine : La recherche explore son potentiel en tant qu'agent thérapeutique en raison de ses caractéristiques structurelles uniques, qui peuvent interagir avec des cibles biologiques spécifiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et de procédés chimiques, contribuant aux progrès dans divers secteurs industriels.
Mécanisme d'action
Le mécanisme d'action de 1-(3-Méthoxyphényl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pipérazine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe méthoxyphényle peut faciliter la liaison aux résidus aromatiques, tandis que le groupe thiadiazolyle peut participer à des liaisons hydrogène et à des interactions électrostatiques. Ces interactions modulent l'activité des molécules cibles, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group may facilitate binding to aromatic residues, while the thiadiazolyl group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(3-Méthoxyphényl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pipérazine peut être comparé à des composés similaires tels que :
1-(3-Méthoxyphényl)pipérazine : Il manque le groupe thiadiazolyle, ce qui entraîne des propriétés chimiques et biologiques différentes.
4-(3-(propan-2-yl)-1,2,4-thiadiazol-5-yl)pipérazine : Il manque le groupe méthoxyphényle, ce qui affecte son affinité de liaison et sa réactivité.
1-(3-Méthoxyphényl)-4-(thiadiazol-5-yl)pipérazine : Structure similaire mais sans le groupe propan-2-yle, conduisant à des variations des effets stériques et électroniques.
Le caractère unique de 1-(3-Méthoxyphényl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pipérazine réside dans ses caractéristiques structurelles combinées, qui confèrent des profils de réactivité et d'interaction spécifiques non observés dans ses analogues.
Propriétés
Formule moléculaire |
C16H22N4OS |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
5-[4-(3-methoxyphenyl)piperazin-1-yl]-3-propan-2-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H22N4OS/c1-12(2)15-17-16(22-18-15)20-9-7-19(8-10-20)13-5-4-6-14(11-13)21-3/h4-6,11-12H,7-10H2,1-3H3 |
Clé InChI |
LSPVZSMVQAIEJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NSC(=N1)N2CCN(CC2)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline](/img/structure/B12271047.png)

![N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12271065.png)
![7-Methoxy-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12271066.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12271067.png)
![2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12271068.png)
![[1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B12271070.png)

![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12271073.png)
![7-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B12271075.png)


![5-amino-N-(4-ethylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12271091.png)
![4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12271105.png)
